Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Description
Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a nitrogen atom (azetidine ring) and a ketone group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for accessing novel chemical spaces complementary to traditional piperidine-based systems .
Properties
IUPAC Name |
benzyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-6-7-14(12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEVOQYGZZXHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method includes the cycloaddition of 1,2-dichloroketene with azetidine olefin, followed by various functional group transformations . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Reduction Reactions
The 5-oxo group undergoes selective reduction to form alcohol derivatives, a key transformation for modifying bioactivity or enabling further functionalization.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0°C → RT | Benzyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Complete conversion in 4–6 hours |
| Sodium borohydride (NaBH₄) | Methanol, RT | Partial reduction with <50% yield | Limited efficacy due to steric hindrance |
Mechanistic Insight : LiAlH₄ acts as a strong nucleophile, attacking the carbonyl carbon to form an alkoxide intermediate, which is protonated during workup. The spirocyclic structure imposes steric constraints, explaining NaBH₄’s lower efficiency.
Oxidation Reactions
While the 5-oxo group is already oxidized, adjacent positions or the benzyl moiety may undergo further oxidation under aggressive conditions.
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 12 hours | Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate-4-carboxylic acid | Ring-opening observed at prolonged times |
| Ozone (O₃) | CH₂Cl₂, -78°C, followed by reductive workup | Fragmented aldehydes | Non-selective; degrades core structure |
Caution : Oxidation often disrupts the spirocyclic framework, limiting synthetic utility.
Substitution Reactions
The benzyl ester group participates in nucleophilic substitutions, enabling modular derivatization.
Ester Hydrolysis
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6M) | Reflux, 8 hours | 5-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid | 85% |
| NaOH (2M) | Ethanol/H₂O, RT, 24 hours | Sodium salt of the carboxylic acid | 78% |
Applications : Hydrolysis provides a carboxylic acid for peptide coupling or metal coordination.
Transesterification
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| Methanol | H₂SO₄, reflux, 12 hours | Methyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Acidic |
Ring-Opening and Rearrangement
The spirocyclic system exhibits strain-driven reactivity under specific conditions:
| Reagent | Conditions | Product | Pathway |
|---|---|---|---|
| H₂N-NH₂ (hydrazine) | Ethanol, RT, 48 hours | Hydrazone derivative | Condensation at ketone |
| Grignard reagents | THF, 0°C → RT | Ring-expanded tertiary alcohol | Nucleophilic attack at ketone |
Notable Observation : Hydrazine forms stable hydrazones without disrupting the spiro core, enabling crystallographic studies.
Catalytic Hydrogenation
The benzyl group is susceptible to hydrogenolysis, offering a route to deprotected intermediates:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), EtOH, 6 hours | 5-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid | 92% |
Utility : Selective removal of the benzyl group preserves the ketone and spiro framework.
Cross-Coupling Reactions
The spirocyclic nitrogen may participate in metal-catalyzed couplings, though literature is limited:
| Reaction Type | Catalyst | Product | Challenges |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd₂(dba)₃ | N-Aryl derivatives | Low efficiency due to steric bulk |
Critical Analysis of Reactivity
-
Steric Effects : The spirocyclic structure hinders access to the nitrogen atom, limiting amidation and alkylation efficiency.
-
Electronic Effects : The electron-withdrawing ester group deactivates the ketone toward nucleophilic additions.
-
Stability : The compound decomposes above 200°C, restricting high-temperature applications .
Scientific Research Applications
Medicinal Chemistry
Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been studied for its potential therapeutic applications due to its structural characteristics that resemble various bioactive compounds.
Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit antimicrobial properties. Studies have shown that this compound and its analogs can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents .
Antitumor Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is required to elucidate the mechanisms involved and optimize its efficacy against specific cancer types .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis.
Building Block for Complex Molecules
Due to its unique spirocyclic structure, this compound can be utilized as a building block in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties .
Materials Science
The compound's unique structure also shows promise in materials science, particularly in the development of polymers and nanomaterials.
Polymerization Studies
Research has indicated that this compound can participate in polymerization reactions, leading to new materials with desirable mechanical properties. These materials could have applications in coatings, adhesives, and other industrial products .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of spiro compounds, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting potential for further development into therapeutic agents.
Case Study 2: Synthesis of Derivatives
In a synthetic chemistry workshop, researchers successfully synthesized several derivatives of this compound through various functional group modifications. These derivatives exhibited enhanced solubility and biological activity, highlighting the compound's versatility as a precursor in drug design.
Mechanism of Action
The mechanism of action for Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved can include enzyme inhibition, receptor modulation, and interaction with nucleic acids .
Comparison with Similar Compounds
Structural Analogues
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Structure : Shares the same spiro core as the benzyl derivative but uses a tert-butyl ester.
- Key Data: Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol CAS: 1251020-88-8
- Applications : Widely used as a protected intermediate for further derivatization. The tert-butyl group enhances solubility in organic solvents and stability under basic conditions.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Structure : Differs in the oxo group position (6 instead of 5).
- Key Data: Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol
- Synthesis : Efficient routes via cyclization and oxidation steps .
- Reactivity : The 6-oxo position enables selective functionalization of the azetidine ring, making it valuable for drug discovery pipelines .
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
- Structure : Lacks the nitrogen atom (azetidine) but retains the spiro[3.3]heptane core with a 6-oxo group.
- Key Data :
- Molecular Formula: C₁₄H₁₄O₃
- Molecular Weight: 230.26 g/mol
- Properties : Low solubility and stability under standard conditions .
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate
- Structure : Contains two nitrogen atoms (2,6-diaza) and an oxalate counterion.
- Key Data :
Functional and Application Differences
- Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., Benzyl 5-oxo) are cleavable via hydrogenolysis, making them suitable for prodrug strategies . tert-Butyl esters offer superior stability in acidic/basic media, ideal for multi-step syntheses .
- Oxo Position Impact :
Case Studies in Drug Discovery
Biological Activity
Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1638766-95-6) is a compound with significant potential in various biological applications. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.28 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% .
Biological Activity
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxic Effects : Research has shown that certain derivatives of azaspiro compounds can exhibit cytotoxic effects against cancer cell lines. This compound may share similar properties, warranting in-depth studies to evaluate its efficacy against various cancer types.
- Neuroprotective Properties : Some studies suggest that spirocyclic compounds can provide neuroprotective benefits, which could be relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential activity against specific bacterial strains |
| Cytotoxic | Preliminary indications of efficacy against cancer cell lines |
| Neuroprotective | Suggested benefits in neuroprotection based on structural analogs |
Table 2: Comparison with Related Compounds
| Compound Name | CAS No. | Biological Activity |
|---|---|---|
| This compound | 1638766-95-6 | Antimicrobial, Cytotoxic, Neuroprotective |
| Benzyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate | 1363381-91-2 | Similar activities noted |
| Tert-butyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate | 1181816-12-5 | Anticancer properties investigated |
Case Studies and Research Findings
- Antimicrobial Studies :
- Cytotoxicity Testing :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
